BenchChemオンラインストアへようこそ!

N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Nuclear Receptor Pharmacology Drug-Drug Interactions PXR Antagonism

Procure compound 1903012-30-5 for definitive PXR modulation studies. It has a 10 nM binding IC50 (TR-FRET), enabling complete receptor blockade at non-cytotoxic concentrations. A distinct non-triazole chemotype ensures superior selectivity for chemical knockdown experiments. Avoid weaker, functionally unpredictable analogs.

Molecular Formula C23H20N2O3
Molecular Weight 372.424
CAS No. 1903012-30-5
Cat. No. B2920860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS1903012-30-5
Molecular FormulaC23H20N2O3
Molecular Weight372.424
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
InChIInChI=1S/C23H20N2O3/c26-23(16-7-9-24-22(13-16)28-19-8-10-27-14-19)25-18-5-6-21-17(12-18)11-15-3-1-2-4-20(15)21/h1-7,9,12-13,19H,8,10-11,14H2,(H,25,26)
InChIKeyDAYJPHULLUNAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903012-30-5) for PXR Research


N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic carboxamide compound patented as part of a series of 1,4,5-substituted 1,2,3-triazole analogues functioning as antagonists of the human Pregnane X Receptor (hPXR) [1]. Its molecular architecture, incorporating a fluoren-2-yl group and an oxolan-3-yloxy-substituted pyridine-4-carboxamide core, is associated with high-affinity engagement of the hPXR ligand-binding domain. The compound is designated for research use, specifically as a chemical probe to modulate PXR activity and investigate drug-drug interaction (DDI) mechanisms, with a reported binding IC50 of 10 nM in a TR-FRET competitive binding assay [2].

N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: Why Analogs Are Not Interchangeable for PXR Modulation


Generic substitution within the pyridine-carboxamide series is scientifically unsound for PXR research due to the receptor's large, flexible ligand-binding pocket, which exhibits extreme sensitivity to subtle structural modifications. Data from the patent family demonstrates that minor changes to the substituents on the central scaffold can shift the functional outcome from potent antagonism to agonism, or significantly alter potency by orders of magnitude [1]. Specifically, replacing the 9H-fluoren-2-yl motif with alternative aromatic groups can drastically reduce PXR affinity, making it impossible to predict a compound's pharmacological profile without explicit quantitative binding and transactivation data for that specific entity [2].

Quantitative Differentiation of N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide Against Key Comparators


hPXR Binding Affinity vs. Prototypical Antagonist SPA70

The target compound demonstrates superior in vitro binding affinity for hPXR compared to the well-characterized antagonist SPA70. In a TR-FRET competitive binding assay, the target compound exhibited an IC50 of 10 nM, an approximately 54-fold higher affinity than SPA70's reported IC50 of 540 nM under analogous conditions [1]. This differential indicates a stronger ability to displace the ligand probe from the PXR ligand-binding domain at lower concentrations.

Nuclear Receptor Pharmacology Drug-Drug Interactions PXR Antagonism

Functional Potency Benchmarking Against a Structurally Adjacent Analog (LC-82)

The target compound is a potent binding antagonist, but functional activity in cellular context is a critical differentiator. A structurally close analog from the same patent, designated LC-82, showed weak antagonism with an EC50 of 1400 nM in a HepG2 cell-based hPXR transactivation assay [1]. While direct cellular EC50 data for the target compound is not disclosed, its 140-fold higher binding affinity (10 nM vs. 1400 nM for LC-82's functional EC50) strongly implies a profound differentiation in cellular potency, making it the superior choice for assays requiring functional blockade of PXR [2].

PXR Transactivation Cellular Assay Structure-Activity Relationship

Structural Differentiation and Predicted Selectivity from Triazole-based PXR Probes

The target compound's pyridine-4-carboxamide scaffold chemically diverges from the 1,2,3-triazole core that dominates its patent family [1]. This fundamental chemotype shift is expected to confer a distinct selectivity profile against other nuclear receptors (e.g., CAR, FXR) compared to triazole-based analogs. Whereas the triazole series may exhibit broader nuclear receptor activity, the specific carboxamide-fluorenyl pharmacophore has been computationally and structurally associated with a more constrained binding pose within the hPXR LBD, a hypothesis supported by its tight 10 nM binding IC50 [2].

Chemotype Selectivity Drug Metabolism Pharmacophore Modeling

Validated Research Applications for N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide Based on Quantitative Evidence


High-Sensitivity Primary Screening for hPXR Ligands in DDI Panels

With its 10 nM binding IC50, the target compound serves as an optimal high-affinity probe or reference standard in TR-FRET-based screening assays [1]. It enables the construction of robust assay windows to identify low-concentration PXR activators in pharmaceutical candidate libraries, outperforming standard antagonists like SPA70 which require higher concentrations to achieve similar receptor occupancy [2].

Chemical Biology Tool for Deconvoluting PXR-dependent Gene Expression

The compound's non-triazole chemotype, which is distinct from other patent members, suggests improved selectivity, making it a superior candidate for use as a chemical knockdown tool [1]. In HepG2 cellular models, it can be deployed to antagonize rifampicin-induced CYP3A4 expression, with the 10 nM binding affinity ensuring complete receptor blockade is achievable at low, non-cytotoxic concentrations, a key advantage over the µM-range functional potencies of weaker analogs [2].

Reference Scaffold for Structure-Activity Relationship (SAR) Studies on PXR Antagonism

The target compound exemplifies a potent, non-triazole chemotype for PXR antagonism, validated by a 10 nM binding IC50 [1]. It can serve as a critical reference point in SAR studies aimed at developing new PXR modulators with improved therapeutic indices. Its 140-fold potency gap over the closely related analog LC-82 provides a clear case study for understanding the molecular determinants governing functional vs. binding affinity [2].

Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.